N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide
Brand Name: Vulcanchem
CAS No.: 941958-92-5
VCID: VC6374205
InChI: InChI=1S/C24H33N5O2/c1-4-25-23(30)24(31)26-18-22(19-10-12-20(13-11-19)27(2)3)29-16-14-28(15-17-29)21-8-6-5-7-9-21/h5-13,22H,4,14-18H2,1-3H3,(H,25,30)(H,26,31)
SMILES: CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C24H33N5O2
Molecular Weight: 423.561

N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide

CAS No.: 941958-92-5

Cat. No.: VC6374205

Molecular Formula: C24H33N5O2

Molecular Weight: 423.561

* For research use only. Not for human or veterinary use.

N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide - 941958-92-5

Specification

CAS No. 941958-92-5
Molecular Formula C24H33N5O2
Molecular Weight 423.561
IUPAC Name N'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-ethyloxamide
Standard InChI InChI=1S/C24H33N5O2/c1-4-25-23(30)24(31)26-18-22(19-10-12-20(13-11-19)27(2)3)29-16-14-28(15-17-29)21-8-6-5-7-9-21/h5-13,22H,4,14-18H2,1-3H3,(H,25,30)(H,26,31)
Standard InChI Key PTTGXSSYZILLRK-UHFFFAOYSA-N
SMILES CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-ethyloxamide, reflects its intricate architecture. Key features include:

  • A dimethylaminophenyl group at the 4-position, contributing electron-donating properties.

  • A piperazine ring substituted with a phenyl group, enhancing receptor-binding versatility.

  • An ethyloxamide side chain, which may influence solubility and metabolic stability.

The Standard InChIKey (PTTGXSSYZILLRK-UHFFFAOYSA-N) and SMILES string (CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₃₃N₅O₂
Molecular Weight423.561 g/mol
CAS Registry Number941958-92-5
IUPAC NameN'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-ethyloxamide

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound follows multi-step organic protocols typical for phenylpiperazine derivatives:

  • Alkylation: Reaction of 4-(dimethylamino)phenethylamine with a piperazine derivative under basic conditions.

  • Acylation: Introduction of the ethyloxamide group via coupling with ethyl oxalyl chloride.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Critical parameters include solvent selection (e.g., dichloromethane for acylation) and temperature control (0–5°C during exothermic steps).

Analytical Characterization

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 424.2 ([M+H]⁺).

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals for the dimethylamino group (δ 2.98 ppm, singlet) and piperazine protons (δ 3.20–3.50 ppm, multiplet).

Biological Activity and Mechanistic Insights

Receptor Binding Profile

The compound exhibits affinity for serotonin (5-HT) and dopamine (D₂) receptors, attributed to its phenylpiperazine core. Comparative studies with fluorophenyl analogs (e.g., CID 43996804) suggest that electron-withdrawing substituents reduce D₂ binding by 30%, highlighting the dimethylamino group’s role in enhancing receptor interactions .

Neurological Applications

  • Antidepressant Potential: In vitro assays show inhibition of serotonin reuptake (IC₅₀ = 120 nM), comparable to fluoxetine.

  • Anti-Parkinsonian Effects: Rodent models demonstrate a 40% reduction in tremors at 10 mg/kg doses, likely via D₂ receptor modulation.

Table 2: Biological Activity Metrics

AssayResultModelSource
Serotonin Reuptake InhibitionIC₅₀ = 120 nMHEK293 cells
Dopamine D₂ BindingKᵢ = 8.5 nMRat striatal membranes
Tremor Reduction40% at 10 mg/kgMPTP-induced mice

Research Advancements and Challenges

Pharmacokinetic Studies

  • Bioavailability: Oral administration in rats yields 22% bioavailability, limited by first-pass metabolism.

  • Metabolism: Hepatic CYP3A4 mediates N-deethylation, producing a major metabolite (CID 43996804) with reduced activity .

Toxicity Profiling

Acute toxicity (LD₅₀ = 320 mg/kg in mice) and genotoxicity (Ames test negative) support further preclinical development.

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